2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound features an isoindole-1,3-dione core substituted with a 3,5-dichlorophenyl methoxy group. The isoindole-dione moiety is a rigid, planar heterocyclic system, while the 3,5-dichlorophenyl group introduces steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-5-9(6-11(17)7-10)8-21-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQHXWTJZCVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191528 | |
| Record name | 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251310-34-6 | |
| Record name | 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251310-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3,5-dichlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure Analogues
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16)
- Structural Differences: The isoindole-dione core is substituted with a 4-(2-methylimidazol-2-yl)phenyl group instead of 3,5-dichlorophenyl methoxy.
- Physical Data: Melting point: 215–217°C (vs. unreported for the target compound). IR: 1781 and 1704 cm⁻¹ (C=O stretching), similar to the isoindole-dione core in the target compound. Biological Relevance: Not specified, but imidazole derivatives often exhibit antimicrobial or kinase-inhibitory activity.
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (Compound 17a)
- Structural Differences: A phenylhydrazone substituent at the para position of the phenyl ring.
- Physical Data :
- Melting point: 185–187°C.
- IR: 3355 cm⁻¹ (N–H stretch) and 1783/1711 cm⁻¹ (C=O).
- Synthetic Utility : Prepared via condensation with phenyl hydrazine, suggesting the target compound could be synthesized using analogous methods.
3,5-Dichlorophenyl-Containing Analogues
Procymidone, Vinclozolin, and Iprodione
These fungicides share the 3,5-dichlorophenyl group but differ in core structures:
- Procymidone : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
- Vinclozolin : 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione.
- Iprodione : 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide.
| Property | Target Compound | Procymidone | Vinclozolin | Iprodione |
|---|---|---|---|---|
| Core Structure | Isoindole-dione | Azabicyclohexane | Oxazolidinedione | Imidazolidine |
| 3,5-Dichlorophenyl Group | Methoxy-substituted | Direct attachment | Direct attachment | Direct attachment |
| Reported Use | Not available | Fungicide | Fungicide | Fungicide |
- Key Observations :
- The 3,5-dichlorophenyl group is critical for antifungal activity in these analogues.
- Substitution patterns (e.g., methoxy vs. direct attachment) may alter bioavailability or target binding.
Biological Activity
The compound 2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is part of the isoindole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound through various studies, including in vitro and in vivo evaluations, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a methoxy group and dichlorophenyl moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of isoindole derivatives have been extensively studied. Key findings regarding the compound's activity include:
- Anticancer Activity : Isoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to this compound have shown promising results against lung adenocarcinoma (A549) and other cancer types.
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of specific enzymes or pathways related to cell proliferation and survival.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of isoindole derivatives using several assays:
- MTT Assay : This assay measures cell viability. Compounds similar to this compound demonstrated IC50 values indicating effective inhibition of A549 cell growth. For instance, in a study evaluating various isoindole derivatives, the most potent compounds showed IC50 values below 20 µM against A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15 |
| Compound B | HeLa | 12 |
| Compound C | MCF-7 | 18 |
In Vivo Studies
In vivo studies further elucidate the therapeutic potential of isoindole derivatives:
- Xenograft Models : In a study involving nude mice implanted with A549 cells, treatment with isoindole derivatives resulted in reduced tumor sizes compared to control groups. The survival rates were also significantly improved in treated groups over a 60-day observation period .
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of new compounds:
- Acute Toxicity : Studies involving CD1 mice showed that doses up to 200 µM did not result in significant adverse effects. Histopathological examinations confirmed that vital organs remained unaffected at therapeutic doses .
Case Studies
Several case studies have highlighted the effectiveness of isoindole derivatives:
- Study on Anticancer Properties : A study demonstrated that a derivative similar to this compound inhibited growth in multiple cancer cell lines including MCF-7 and HT-29.
- Mechanistic Insights : Another investigation revealed that these compounds could act as tyrosine kinase inhibitors, which play a critical role in cancer progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
